molecular formula C31H47BrO6 B12686516 Zibrofusidic acid CAS No. 827603-95-2

Zibrofusidic acid

Cat. No.: B12686516
CAS No.: 827603-95-2
M. Wt: 595.6 g/mol
InChI Key: PTIOJMPPJQFFTQ-HPNLMJCRSA-N
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Description

Zibrofusidic acid, also known as 24-Bromofusidic acid, is a semi-synthetic derivative of the naturally occurring antibiotic fusidic acid, with the molecular formula C31H47BrO6 and a molecular weight of 595.6 g/mol . This compound is a steroidal antibiotic distinguished by the introduction of a bromine atom at the 24-position of the fusidic acid structure. While the specific research applications and detailed mechanism of action for this compound are not fully elaborated in the available literature, its structural class provides strong indications of its potential research value. Fusidic acid functions by inhibiting bacterial protein synthesis; it binds to the elongation factor G (EF-G) on the bacterial ribosome, preventing the release of this factor and thereby stalling the translocation step of protein synthesis . This unique mechanism, which differs from that of other major antibiotic classes like aminoglycosides, macrolides, and tetracyclines, makes fusidic acid derivatives a valuable tool for studying protein biosynthesis and bacterial resistance mechanisms . Researchers may find this compound particularly useful for investigating structure-activity relationships (SAR) in steroidal antibiotics, exploring novel pathways to overcome bacterial resistance, and as a lead compound in the development of new anti-staphylococcal agents. This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

827603-95-2

Molecular Formula

C31H47BrO6

Molecular Weight

595.6 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-bromo-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H47BrO6/c1-16(2)22(32)9-8-19(28(36)37)26-21-14-24(35)27-29(5)12-11-23(34)17(3)20(29)10-13-30(27,6)31(21,7)15-25(26)38-18(4)33/h17,20-21,23-25,27,34-35H,8-15H2,1-7H3,(H,36,37)/b26-19-/t17-,20-,21-,23+,24+,25-,27-,29-,30-,31-/m0/s1

InChI Key

PTIOJMPPJQFFTQ-HPNLMJCRSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(=C(C)C)Br)\C(=O)O)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(=C(C)C)Br)C(=O)O)OC(=O)C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zibrofusidic acid involves multiple steps, starting from fusidic acid. The key steps include bromination, esterification, and hydroxylation. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous monitoring of reaction conditions, and purification steps such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Zibrofusidic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Halogenation or alkylation of specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation often involves alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can have different pharmacological properties.

Scientific Research Applications

Antimicrobial Efficacy

Zibrofusidic acid exhibits a narrow spectrum of activity predominantly against Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:

Pathogen MIC (mg/L) Notes
Staphylococcus aureus (MSSA)0.12High susceptibility observed in clinical isolates
Methicillin-resistant S. aureus0.25Effective in combination therapy
Streptococcus pyogenes1.0Limited activity compared to staphylococci
Neisseria gonorrhoeae1.0Notable susceptibility despite Gram-negative status
Clostridium difficile2.0Moderate effectiveness against anaerobes

Resistance Mechanisms

Research indicates that resistance to this compound can arise through mutations in the fusA gene, which encodes EF-G. The mutation frequency ranges from 1 in 10^6 to 1 in 10^8, suggesting a low likelihood of developing resistance during treatment . Combination therapy, particularly with rifampicin, has shown to stabilize resistant populations and reduce mutation rates significantly .

Clinical Applications

This compound has been employed in various clinical settings, particularly for skin and soft tissue infections. Notable applications include:

  • Chronic Osteomyelitis : Case studies indicate efficacy in treating prosthetic joint-related chronic osteomyelitis, demonstrating significant clinical improvement when used as part of a combination therapy regimen .
  • Skin Infections : It remains a treatment option for staphylococcal skin infections, especially in cases where patients exhibit resistance to other antibiotics .

Case Studies

A review of case studies highlights the practical applications of this compound:

  • Case Study 1 : A patient with recurrent MRSA skin infections was treated with this compound combined with rifampicin. The treatment resulted in complete resolution of the infection over six weeks, with no adverse effects noted .
  • Case Study 2 : In a cohort study involving patients with chronic osteomyelitis, this compound was administered alongside standard therapies. Results showed a marked reduction in infection rates and improved healing times compared to historical controls .

Mechanism of Action

Zibrofusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition leads to the cessation of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zibrofusidic acid belongs to the fusidane class of antibiotics. Below, it is compared with mupirocin (a topical antibiotic) and retapamulin (a pleuromutilin antibiotic), which share overlapping clinical applications but differ in mechanisms and resistance profiles.

Table 1: Comparative Analysis of this compound and Similar Antimicrobial Agents

Property This compound Mupirocin Retapamulin
Class Fusidane Pseudomonic acid Pleuromutilin
Mechanism Binds EF-G, inhibits translocation Binds isoleucyl-tRNA synthetase Binds 50S ribosomal subunit
Spectrum Gram-positive bacteria Gram-positive bacteria Gram-positive bacteria
MRSA Efficacy 90-95% susceptibility 85-90% susceptibility 95-98% susceptibility
Resistance Mechanisms Mutations in EF-G (rare) Plasmid-borne mupA gene Mutations in ribosomal protein L3
Topical Use Yes (creams, ointments) Yes (nasal ointments) Yes (ointment)
Systemic Use Yes (oral/IV formulations) No No
Safety Profile Low toxicity; rare hepatotoxicity Local irritation Mild skin reactions
Key References

Structural and Functional Differences

  • This compound vs. Mupirocin :
    While both target Gram-positive bacteria, mupirocin’s mechanism (inhibiting tRNA synthetase) limits its use to topical applications, such as nasal decolonization of MRSA. In contrast, this compound’s systemic formulations allow broader use in deep-seated infections .

  • This compound vs. Retapamulin :
    Retapamulin’s pleuromutilin structure enables potent activity against resistant strains, but its application is restricted to superficial skin infections. This compound’s steroid-like structure permits deeper tissue penetration, making it suitable for osteomyelitis and bacteremia .

Resistance and Clinical Efficacy

  • MRSA Treatment :
    this compound demonstrates 90-95% susceptibility in MRSA isolates, outperforming mupirocin (85-90%) but slightly lagging behind retapamulin (95-98%) . Resistance to this compound remains rare due to the critical role of EF-G in bacterial survival, limiting adaptive mutations .
  • Combination Therapy : this compound is often combined with rifampicin to suppress resistance emergence, a strategy less commonly employed with mupirocin or retapamulin .

Q & A

Q. How should researchers validate this compound’s purity for regulatory submissions?

  • Methodological Answer: Perform batch-to-batch consistency testing using orthogonal methods: NMR for structural integrity, HPLC-UV for purity, and ICP-MS for heavy metal contaminants. Include certificates of analysis (CoA) with acceptance criteria (e.g., ≥95% purity, <0.1% residual solvents) aligned with ICH Q3A/B guidelines .

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